molecular formula C11H11BrN4OS B1418077 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide CAS No. 1199215-70-7

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide

Cat. No. B1418077
M. Wt: 327.2 g/mol
InChI Key: GKUWPXFDYSIXOR-UHFFFAOYSA-N
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Description

“N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide” is a derivative of 2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide . It is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Synthesis Analysis

The compound is synthesized from N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzamide and various suitable aldehydes using both conventional and microwave methods .


Molecular Structure Analysis

The molecular structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The compound has been evaluated in vitro for their urease inhibitor activities . The urease inhibitory activity of the compound is high, with an IC50 of 2.85–5.83 µM, compared to thiourea and hydroxyurea as standard inhibitors with an IC50 of 22.00 and 100.00 µM, respectively .


Physical And Chemical Properties Analysis

The compound has a melting point of 188–190°C .

Scientific Research Applications

  • Antibacterial Activity

    • Results : It exhibited inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis, while other derivatives showed activity against Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
  • Antifungal Activity

    • Results : One derivative showed antifungal activity against both fungi .
  • Anticancer Activity

    • Results : The compound exhibited cytotoxic effects .
  • DNA Interaction

    • Results : The compound showed interaction with CT-DNA .
  • Urease Inhibition

    • Results : The compounds exhibited urease inhibitory activity .
  • Anticancer Enhancement

    • Results : Some derivatives showed increased activity compared to the standard drug Adriamycin .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The compound might be a promising candidate for further evaluation due to its high urease inhibitory activity . It could be an efficient way for the treatment of infections caused by Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection .

properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4OS/c12-8-3-1-2-7(6-8)10(17)14-5-4-9-15-16-11(13)18-9/h1-3,6H,4-5H2,(H2,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUWPXFDYSIXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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